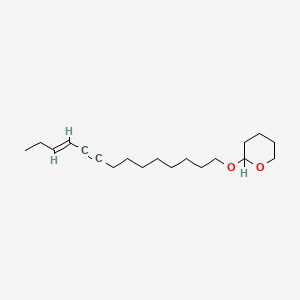

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran

CAS No.: 54664-77-6

Cat. No.: VC18715782

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54664-77-6 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | 2-[(E)-tetradec-11-en-9-ynoxy]oxane |

| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ |

| Standard InChI Key | BUOGADDGOQWWDH-ONEGZZNKSA-N |

| Isomeric SMILES | CC/C=C/C#CCCCCCCCCOC1CCCCO1 |

| Canonical SMILES | CCC=CC#CCCCCCCCCOC1CCCCO1 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name tetrahydro-2-[(11E)-11-tetradecen-9-yn-1-yloxy]-2H-pyran reflects the compound’s core tetrahydropyran moiety substituted with a 14-carbon chain at the 2-position. The chain contains a triple bond between carbons 9 and 10 and a double bond between carbons 11 and 12, with the E (trans) configuration at the double bond . Synonyms include:

-

trans-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran

Registry Identifiers

| Property | Value | Source |

|---|---|---|

| CAS RN | 54664-77-6 | |

| PubChem CID | 6437393 | |

| EC Number | 259-285-7 | |

| DSSTox Substance ID | DTXSID00886109 |

Structural and Stereochemical Analysis

Molecular Architecture

The molecule comprises a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) connected via an ether linkage to a 14-carbon aliphatic chain. Key structural features include:

-

Triple bond: Between C9 and C10 ().

-

Double bond: Between C11 and C12 () in the E configuration .

-

Ether linkage: Oxygen atom bridging the tetrahydropyran ring and the aliphatic chain.

The stereochemistry at the double bond is critical for the compound’s reactivity and intermolecular interactions. The E configuration places the larger substituents (the remaining carbon chain) on opposite sides of the double bond, influencing packing efficiency in solid states and interaction with biological targets .

InChI and SMILES

-

InChI:

InChI=1/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+.

These identifiers encode the compound’s connectivity and stereochemistry, enabling precise database searches and computational modeling.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol and a suitably functionalized aliphatic chain. A referenced method involves:

-

Preparation of tetradec-11-en-9-yn-1-ol: Yadav et al. (1989) describe the synthesis of this intermediate using acetylene coupling reactions .

-

Etherification: Reaction of the alcohol with tetrahydropyran-2-triflate under basic conditions to form the ether linkage .

Reaction Scheme:

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed to isolate the product. Reported yields for analogous compounds range from 60–75% .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 292.46 g/mol | Calculated |

| Density | ~0.95 g/cm (estimated) | Group contribution |

| Boiling Point | >300°C (estimated) | EPI Suite |

| LogP (Octanol-Water) | 5.2 | Predicted |

The compound’s low solubility in water (logP = 5.2) suggests high hydrophobicity, making it suitable for non-polar solvents like hexane or dichloromethane.

Reactivity and Functional Transformations

Hydrogenation Reactions

The triple and double bonds are susceptible to catalytic hydrogenation:

-

Triple bond: Reduces to a single bond, forming a saturated chain.

-

Double bond: Converts to a single bond, potentially altering stereochemistry.

Oxidation

Ozonolysis of the double bond yields fragmented carbonyl compounds, useful in structural elucidation:

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound’s dual unsaturation makes it a versatile building block for:

-

Pharmaceuticals: Functionalization via click chemistry (e.g., azide-alkyne cycloaddition).

-

Materials Science: Polymer crosslinking agents or liquid crystal precursors .

Biological Activity

While direct studies are lacking, structurally related acetylenic ethers exhibit antimicrobial and antifungal properties, suggesting potential bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume